molecular formula C7H11N3O B12633298 N-(2-methoxyethyl)pyrimidin-2-amine CAS No. 918801-83-9

N-(2-methoxyethyl)pyrimidin-2-amine

Cat. No.: B12633298
CAS No.: 918801-83-9
M. Wt: 153.18 g/mol
InChI Key: PKDFHHLFTHQYEW-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)pyrimidin-2-amine is a chemical compound with the molecular formula C7H11N3O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)pyrimidin-2-amine typically involves the reaction of pyrimidine derivatives with 2-methoxyethylamine. One common method includes the nucleophilic substitution reaction where the amino group of 2-methoxyethylamine replaces a leaving group on the pyrimidine ring . The reaction is usually carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)pyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives. Substitution reactions can lead to a wide range of substituted pyrimidine compounds .

Scientific Research Applications

N-(2-methoxyethyl)pyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes, such as protein kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can disrupt cellular processes, leading to potential therapeutic effects in cancer treatment .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methoxyethyl)pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxyethyl group can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for research and development in various fields .

Properties

CAS No.

918801-83-9

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

N-(2-methoxyethyl)pyrimidin-2-amine

InChI

InChI=1S/C7H11N3O/c1-11-6-5-10-7-8-3-2-4-9-7/h2-4H,5-6H2,1H3,(H,8,9,10)

InChI Key

PKDFHHLFTHQYEW-UHFFFAOYSA-N

Canonical SMILES

COCCNC1=NC=CC=N1

Origin of Product

United States

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